6-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine
Overview
Description
Scientific Research Applications
Anticancer Activities
A study by Demirci and Demirbas (2019) discussed the synthesis of novel Mannich bases derived from a leading compound similar to "6-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine" for anticancer activities. These compounds showed moderate cytotoxic activity against prostate cancer cell lines, highlighting their potential in cancer treatment research (Demirci & Demirbas, 2019).
Heterocyclic Chemistry Applications
Yakovenco et al. (2020) synthesized 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, indicating the utility of this chemical structure in creating diverse heterocyclic compounds. The study demonstrates the compound's versatility in synthesizing imidazole and pyrimidine rings, offering a pathway for developing novel heterocyclic structures (Yakovenco et al., 2020).
Structural Chemistry Insights
Böck et al. (2021) provided insights into the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, showcasing the importance of structural analysis in understanding the chemical behavior of related compounds (Böck et al., 2021).
Antibacterial Activity
Frolova, Malik, Uglinskii, Rogelj, Kornienko, and Magedov (2011) discovered a novel heterocyclic scaffold with antibacterial activity, derived from multicomponent synthesis involving a compound structurally related to "this compound." This highlights the potential for developing new antibacterial agents (Frolova et al., 2011).
Enzyme Inhibition for Cancer Therapy
Abdel-Rahman et al. (2021) explored pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors. Their research, focusing on the synthesis, docking studies, and anti-proliferative activity, demonstrates the compound's application in designing enzyme inhibitors for cancer therapy (Abdel-Rahman et al., 2021).
Properties
IUPAC Name |
6-(4-cyclopropylpiperazin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-10-1-4-12(14-9-10)16-7-5-15(6-8-16)11-2-3-11/h1,4,9,11H,2-3,5-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLIGQPGUGTVRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=NC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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